molecular formula C16H20BrNO2 B15261473 Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15261473
M. Wt: 338.24 g/mol
InChI Key: KPEVYZNVXABMRG-UHFFFAOYSA-N
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Description

Benzyl 6-(bromomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound that features a unique structure with a bromomethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium cyanide are commonly used under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Esterification and Hydrolysis: Acidic or basic catalysts in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted azabicyclo[2.2.2]octane derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Esterification and Hydrolysis: New esters or carboxylic acids.

Scientific Research Applications

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromomethyl group is particularly reactive, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The bicyclic structure provides rigidity and stability to the molecule, making it a valuable building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.

    Quinuclidine: Another bicyclic amine with similar structural features but different reactivity due to the absence of a bromomethyl group.

Uniqueness

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of both a bromomethyl group and a carboxylate ester, which allows for a wide range of chemical transformations. Its rigid bicyclic structure also distinguishes it from other similar compounds, providing unique reactivity and stability.

Properties

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C16H20BrNO2/c17-9-14-8-13-6-7-15(14)18(10-13)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2

InChI Key

KPEVYZNVXABMRG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CN2C(=O)OCC3=CC=CC=C3)CBr

Origin of Product

United States

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